2-[[4-(3,5-Dimethyl-1H-Pyrazol-1-yl-1-Phthalazinyl]Thio]-N-(4-Fluorophenyl)-Acetamide
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Overview
Description
2-[[4-(3,5-Dimethyl-1H-Pyrazol-1-yl-1-Phthalazinyl]Thio]-N-(4-Fluorophenyl)-Acetamide is a complex organic compound that features a pyrazole ring, a phthalazine moiety, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(3,5-Dimethyl-1H-Pyrazol-1-yl-1-Phthalazinyl]Thio]-N-(4-Fluorophenyl)-Acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Synthesis of the Phthalazine Moiety: The phthalazine ring can be formed by the cyclization of o-phenylenediamine with a dicarbonyl compound.
Thioether Formation: The pyrazole and phthalazine moieties are linked via a thioether bond, which can be achieved by reacting a thiol derivative of the pyrazole with a halogenated phthalazine.
Acetamide Formation: The final step involves the reaction of the thioether-linked intermediate with 4-fluoroaniline and acetic anhydride to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[[4-(3,5-Dimethyl-1H-Pyrazol-1-yl-1-Phthalazinyl]Thio]-N-(4-Fluorophenyl)-Acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-[[4-(3,5-Dimethyl-1H-Pyrazol-1-yl-1-Phthalazinyl]Thio]-N-(4-Fluorophenyl)-Acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmaceuticals: Investigation of its pharmacokinetic and pharmacodynamic properties for potential therapeutic applications.
Materials Science: Use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Study of its interactions with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-[[4-(3,5-Dimethyl-1H-Pyrazol-1-yl-1-Phthalazinyl]Thio]-N-(4-Fluorophenyl)-Acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.
Pathways Involved: It may modulate signaling pathways, enzyme activity, or gene expression.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-Pyrazole: A simpler pyrazole derivative with similar structural features.
Phthalazine Derivatives: Compounds with the phthalazine moiety, used in various medicinal applications.
Fluorophenyl Acetamides: Compounds with the fluorophenyl group, known for their biological activity.
Uniqueness
2-[[4-(3,5-Dimethyl-1H-Pyrazol-1-yl-1-Phthalazinyl]Thio]-N-(4-Fluorophenyl)-Acetamide is unique due to its combination of structural features, which may confer specific biological activities and chemical properties not found in simpler analogs .
Properties
Molecular Formula |
C21H18FN5OS |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-[4-(3,5-dimethylpyrazol-1-yl)phthalazin-1-yl]sulfanyl-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C21H18FN5OS/c1-13-11-14(2)27(26-13)20-17-5-3-4-6-18(17)21(25-24-20)29-12-19(28)23-16-9-7-15(22)8-10-16/h3-11H,12H2,1-2H3,(H,23,28) |
InChI Key |
CBXYGCUTEJAFEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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